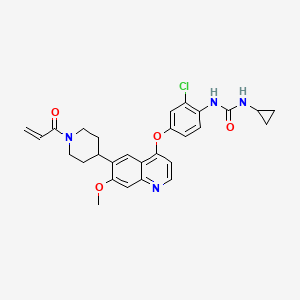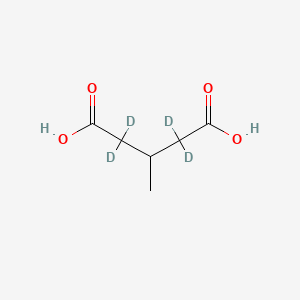
3-Methylglutaric acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylglutaric acid-d4 is a deuterium-labeled version of 3-Methylglutaric acid. This compound is a leucine metabolite and belongs to the class of C6 dicarboxylic organic acids. It is associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . The deuterium labeling is often used in scientific research to study metabolic pathways and drug metabolism due to its stability and traceability .
Preparation Methods
The synthesis of 3-Methylglutaric acid-d4 involves the incorporation of deuterium into the 3-Methylglutaric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of 3-Methylglutaric acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
3-Methylglutaric acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol form. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 3-methylglutaric aldehyde, while reduction can yield 3-methylglutaric alcohol .
Scientific Research Applications
3-Methylglutaric acid-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylglutaric acid-d4 involves its role as a metabolite in the leucine degradation pathway. It interacts with specific enzymes, such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, to facilitate the breakdown of leucine into usable energy forms . The deuterium labeling allows researchers to trace these interactions and understand the metabolic pathways involved .
Comparison with Similar Compounds
3-Methylglutaric acid-d4 can be compared with other similar compounds, such as:
3-Methylglutaric acid: The non-deuterated version, which is also a leucine metabolite but lacks the stability and traceability provided by deuterium labeling.
3-Hydroxy-3-methylglutaric acid: Another leucine metabolite involved in the same metabolic pathway but with different functional groups and reactivity.
3-Methylglutaconic acid: A related compound with similar metabolic roles but distinct structural differences.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI Key |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
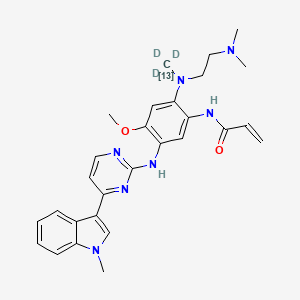
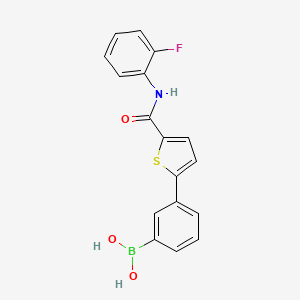
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
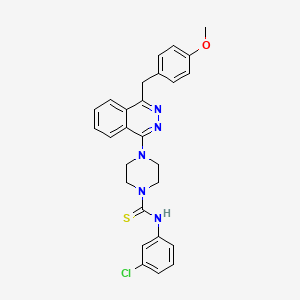
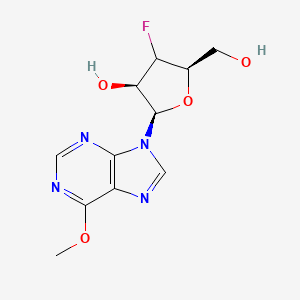
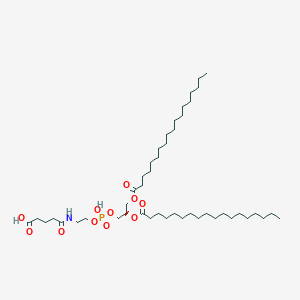
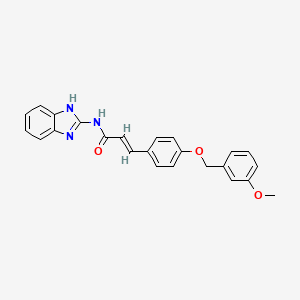
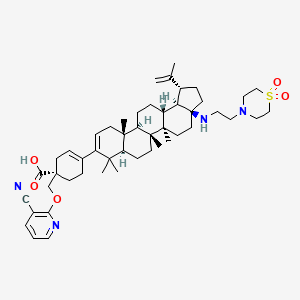
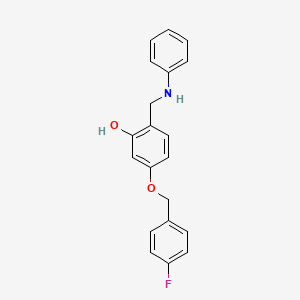
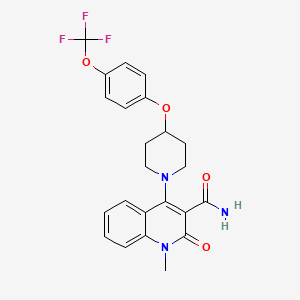
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
